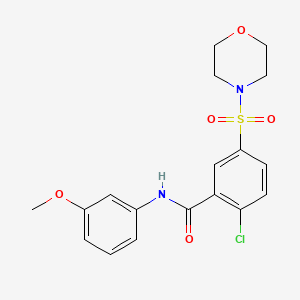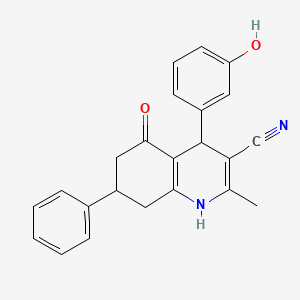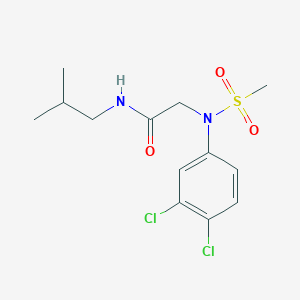![molecular formula C19H28ClNO5 B5006148 N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate, also known as CCPA, is a selective agonist of the alpha-2A adrenergic receptor. It has been widely used in scientific research for its potential therapeutic applications in various diseases, including hypertension, depression, and attention deficit hyperactivity disorder (ADHD).
作用机制
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate selectively activates the alpha-2A adrenergic receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a decrease in the release of norepinephrine and an increase in the release of dopamine, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a hypotensive effect, which is likely due to its ability to decrease the release of norepinephrine. In addition, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in depression and ADHD.
实验室实验的优点和局限性
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate is a highly selective agonist of the alpha-2A adrenergic receptor, which makes it a valuable tool for studying the physiological effects of this receptor. However, like any experimental tool, this compound has its limitations. For example, it may not accurately reflect the physiological effects of endogenous ligands, and its effects may be influenced by factors such as dose, route of administration, and experimental conditions.
未来方向
There are many potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate. One area of interest is the development of more selective and potent agonists of the alpha-2A adrenergic receptor, which may have greater therapeutic potential. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and substance abuse disorders. Finally, the development of new methods for the synthesis and delivery of this compound may help to overcome some of the limitations of this compound in experimental settings.
合成方法
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate can be synthesized using a multi-step process, starting from 4-chloro-2-methylphenol. The first step involves the synthesis of 3-(4-chloro-2-methylphenoxy)propylamine, which is then reacted with N-methylcyclohexanamine to form this compound. The final step involves the formation of this compound oxalate salt, which is a more stable form of the compound for storage and transportation.
科学研究应用
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a hypotensive effect, which makes it a potential candidate for the treatment of hypertension. In addition, this compound has been studied for its potential antidepressant effects, as it has been shown to increase the levels of norepinephrine and dopamine in the brain. This compound has also been studied for its potential use in the treatment of ADHD, as it has been shown to improve cognitive function and reduce impulsivity in animal models.
属性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-13-15(18)9-10-17(14)20-12-6-11-19(2)16-7-4-3-5-8-16;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCNRRTOMOJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)
![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006152.png)
![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)